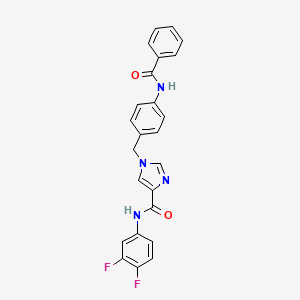

3,3-Difluoro-4-(3-fluorophenyl)-1-phenylazetidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Catalysis

Research into heterocyclic fluorophosphoranes, closely related to the chemical structure of interest, showcases the synthesis of compounds by cleavage of silicon–nitrogen bonds in urea derivatives with fluorophosphoranes. Such methodologies contribute to the broader field of phosphorus–fluorine chemistry, essential for the development of novel materials and pharmaceuticals (Dunmur & Schmutzler, 1971).

Enantioselective Acylation

Enantioselective acylation studies have utilized fluorinated β-lactams to explore activation mechanisms via fluorine, leading to the preparation of enantiomerically enriched β-lactams and β-amino esters. This research highlights the role of fluorinated compounds in enhancing the selectivity of chemical transformations, crucial for the development of chiral drugs (Li et al., 2007).

Photoredox Catalysis

The field of photoredox catalysis has seen significant advancements with the development of fluoromethylation techniques. Research demonstrates the utility of catalytic systems for the fluoromethylation of carbon-carbon multiple bonds, a method pivotal for the synthesis of organofluorine compounds found in pharmaceuticals and agrochemicals (Koike & Akita, 2016).

Impurity Identification and Analysis

The identification and synthesis of process-related impurities, such as desfluoro ezetimibe, in pharmaceutical compounds underscore the importance of understanding fluorinated compounds' synthesis and degradation pathways. Such studies are essential for ensuring the purity and efficacy of drug substances (Atici & Karlığa, 2015).

Fluorination Techniques

The synthesis and application of shelf-stable electrophilic reagents for trifluoromethylthiolation represent a key area of fluorine chemistry. These reagents allow for the introduction of fluorine-containing moieties into molecules, demonstrating the versatility and importance of fluorination reactions in medicinal chemistry (Shao et al., 2015).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of the compound 3,3-Difluoro-4-(3-fluorophenyl)-1-phenylazetidin-2-one is the orexin type 2 receptor . This receptor is a G protein-coupled receptor mainly present in the brain . It plays a crucial role in controlling sleep and wakefulness .

Mode of Action

The compound acts as an agonist to the orexin type 2 receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound binds to the orexin type 2 receptor and activates it, which can lead to various downstream effects .

Biochemical Pathways

The activation of the orexin type 2 receptor by the compound affects the orexinergic system , which is involved in the regulation of sleep and wakefulness . The orexinergic system consists of neurons that produce orexin, a neuropeptide that has two subtypes: orexin A and orexin B . Both of these subtypes are endogenous ligands of the orexin receptors .

Result of Action

The activation of the orexin type 2 receptor by the compound can improve narcolepsy-like symptoms . Narcolepsy is a neurological disorder that affects the control of sleep and wakefulness . People with narcolepsy experience excessive daytime sleepiness and intermittent, uncontrollable episodes of falling asleep during the daytime .

Propiedades

IUPAC Name |

3,3-difluoro-4-(3-fluorophenyl)-1-phenylazetidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F3NO/c16-11-6-4-5-10(9-11)13-15(17,18)14(20)19(13)12-7-2-1-3-8-12/h1-9,13H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVTMXJVZVOQWRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(C(C2=O)(F)F)C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-N-{[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}pyrrolidin-3-amine](/img/structure/B2887523.png)

![(5-Bromofuran-2-yl)-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2887526.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2887528.png)

![7-Aminospiro[2.4]heptane-7-carboxylic acid;hydrochloride](/img/structure/B2887529.png)

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2887537.png)

![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2887538.png)

![N-(3-chlorophenyl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2887539.png)